![molecular formula C10H12INO B2885924 2-Iodo-N-(1-Methylethyl)benzamide CAS No. 64141-92-0](/img/structure/B2885924.png)
2-Iodo-N-(1-Methylethyl)benzamide
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Overview
Description
2-Iodo-N-(1-Methylethyl)benzamide is a chemical compound with the molecular weight of 261.06 . It is also known as 2-Iodo-N-methylbenzamide . The compound is solid in physical form and should be stored at 4°C, protected from light .
Synthesis Analysis
The title compounds, 2-iodo-benzamide, and 2-iodo-N-phenyl-benzamide, were both synthesized from 2-iodo-benzoic acid . In the crystal structure of (I), N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .Molecular Structure Analysis
In the crystal structure of 2-Iodo-N-(1-Methylethyl)benzamide, N-H⋯O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C-I⋯π (ring) halogen bonds to form sheets of molecules in the bc plane .Physical And Chemical Properties Analysis
2-Iodo-N-(1-Methylethyl)benzamide is a solid compound with a molecular weight of 261.06 . It should be stored at 4°C, protected from light . The compound is also known as 2-Iodo-N-methylbenzamide .Scientific Research Applications
Organic Catalysis
2-Iodo-N-isopropylbenzamide: has been evaluated as a catalyst for the oxidation of benzhydrol to benzophenone . This process is significant in organic synthesis, where the transformation of alcohols into carbonyl compounds is a fundamental step. The compound’s high reactivity, especially the 5-methoxy derivative, makes it an efficient catalyst at room temperature, offering an environmentally benign alternative to heavy metal-based oxidants.
Environmental Benignity in Synthesis
The compound serves as a less toxic and nonmetallic alternative to traditional heavy metal oxidants used in organic synthesis . Its use minimizes material waste, energy consumption, and environmental pollution, aligning with the goals of green chemistry.
Oxidation Reactions
2-Iodo-N-isopropylbenzamide: is particularly effective in the oxidation of benzylic and aliphatic alcohols to their corresponding carbonyl compounds . The oxidation occurs with moderate to excellent yields, showcasing the compound’s potential in various oxidation reactions.
Hypervalent Iodine Chemistry
This compound is part of the hypervalent iodine chemistry field, which is gaining attention for its utility in organic synthesis . Hypervalent iodine compounds are known for their mild reaction conditions and ease of handling, making them suitable for various synthetic applications.
Substituent Effect Study
Research involving 2-Iodo-N-isopropylbenzamide has contributed to understanding the substituent effect on the benzene ring during oxidation reactions . This knowledge is crucial for designing more efficient catalysts and optimizing reaction conditions in synthetic chemistry.
Advancements in Alcohol Oxidation
The compound’s role in the oxidation of alcohols represents an advancement in the field, providing a method that is both efficient and environmentally friendly . It allows for the generation of pentavalent species from trivalent species rapidly during the reaction, which is a notable mechanism in organic chemistry.
Development of Non-Explosive Oxidants
As an alternative to potentially explosive oxidants like Dess–Martin periodinane and 2-iodoxybenzoic acid, 2-Iodo-N-isopropylbenzamide offers a safer option for alcohol oxidation processes . Its stability and non-explosive nature contribute to safer laboratory practices.
Fine Chemical Production
In the production of fine chemicals, where precision and environmental considerations are paramount, 2-Iodo-N-isopropylbenzamide can play a pivotal role due to its high reactivity and benign environmental profile . It exemplifies the shift towards more sustainable practices in chemical manufacturing.
Mechanism of Action
Target of Action
The primary targets of 2-Iodo-N-isopropylbenzamide are currently unknown
Mode of Action
It’s known that the compound’s reactivity increases with certain substitutions on the benzene ring .
Pharmacokinetics
Some predicted properties include a boiling point of 3574±250 °C at 760 mmHg, a density of 16±01 g/cm³, and a molar refractivity of 620±03 cm³ . The compound also has a LogP of 2.35, indicating its lipophilicity, which could influence its absorption and distribution within the body .
properties
IUPAC Name |
2-iodo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIDUPRPSJZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-N-(1-Methylethyl)benzamide |
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